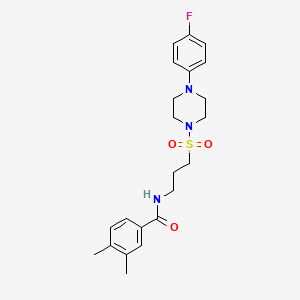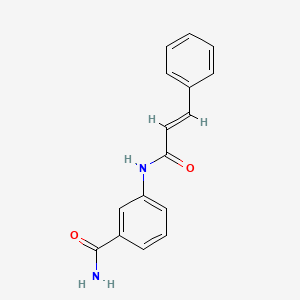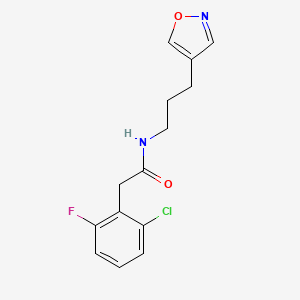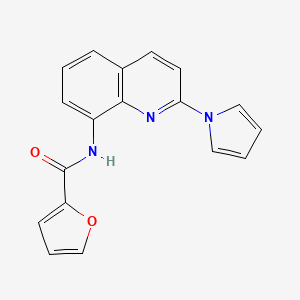![molecular formula C23H25ClN2O2 B2573710 (Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one CAS No. 860783-85-3](/img/structure/B2573710.png)
(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one” has a molecular formula of C23H25ClN2O2 and a molar mass of 396.91 .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo are determined by its functional groups. In this case, the compound contains an indole ring, a benzyl group, and an amine, among other functional groups. Each of these groups can participate in different types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and are often determined experimentally .Applications De Recherche Scientifique
Twist-Bend Nematic Phase
The compound exhibits transitional properties in liquid crystal dimers, contributing to the understanding and development of materials with a twist-bend nematic phase. This phase is characterized by unique optical textures and is attributed to the bent geometry of methylene-linked odd-membered dimers, providing insights into liquid crystal behaviors and applications in display technologies (Henderson & Imrie, 2011).
Pharmacological Properties
Though not directly mentioning the specific compound, studies on related compounds like Metoclopramide, explore its pharmacological properties, potentially indicating areas for further investigation into the pharmacological applications of similar compounds. This includes understanding the drug's interactions with gastrointestinal motility and neurotransmitter pathways (Pinder et al., 2012).
Anticancer Properties
Research on various compounds with structural similarities suggests potential applications in cancer treatment. Specific substituents and their positioning significantly influence antimigration and antiproliferation activities, indicating the importance of the compound's structure-activity relationship in developing anticancer drugs. The insights can guide the modification and development of compounds like (Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one for targeted cancer therapies (Liew et al., 2020).
Antioxidant Properties
Isoxazolone derivatives, sharing a similar structural framework, exhibit significant biological and medicinal properties, including antioxidant activities. These insights can be beneficial in exploring the antioxidant potential of (Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one and related compounds, contributing to the understanding of their therapeutic applications (Laroum et al., 2019).
Serotonin Syndrome and Psychoactive Effects
Although indirectly related, the review on new psychoactive substances (NPS) and serotonin syndrome onset highlights the importance of understanding the pharmacological and toxicological properties of psychoactive compounds. This underscores the necessity for thorough research on compounds like (Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one, especially considering their potential psychoactive effects and implications on public health (Schifano et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
(Z)-3-[(4-chlorophenyl)methyl]-4-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O2/c1-15(21(16(2)27)12-17-4-6-19(24)7-5-17)25-11-10-18-14-26-23-9-8-20(28-3)13-22(18)23/h4-9,13-14,25-26H,10-12H2,1-3H3/b21-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYHVXGNUBJTKI-QNGOZBTKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(CC1=CC=C(C=C1)Cl)C(=O)C)NCCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\CC1=CC=C(C=C1)Cl)/C(=O)C)/NCCC2=CNC3=C2C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-chlorobenzyl)-4-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-3-penten-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)
![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)




![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)
![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)


![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)

